1-(1,3-benzodioxol-5-yl)-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}methanamine
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Overview
Description
(2H-1,3-BENZODIOXOL-5-YL)METHYL-1,2-OXAZOL-5-YL]METHYL})AMINE is a complex organic compound characterized by the presence of a benzodioxole ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-BENZODIOXOL-5-YL)METHYL-1,2-OXAZOL-5-YL]METHYL})AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a cyclization reaction. This is followed by the introduction of the oxazole ring via a condensation reaction with appropriate reagents. The final step involves the coupling of these two rings through a methylamine linkage under controlled conditions such as temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-BENZODIOXOL-5-YL)METHYL-1,2-OXAZOL-5-YL]METHYL})AMINE undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2H-1,3-BENZODIOXOL-5-YL)METHYL-1,2-OXAZOL-5-YL]METHYL})AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2H-1,3-BENZODIOXOL-5-YL)METHYL-1,2-OXAZOL-5-YL]METHYL})AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Barium Compounds: Similar in terms of their chemical reactivity and applications.
Uniqueness
(2H-1,3-BENZODIOXOL-5-YL)METHYL-1,2-OXAZOL-5-YL]METHYL})AMINE is unique due to its dual ring structure, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]methanamine |
InChI |
InChI=1S/C19H18N2O4/c1-22-15-5-3-14(4-6-15)17-9-16(25-21-17)11-20-10-13-2-7-18-19(8-13)24-12-23-18/h2-9,20H,10-12H2,1H3 |
InChI Key |
BGPZVMRAYRHOSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CNCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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